Cas no 70553-75-2 (Aflatrem)

Aflatrem structure
Aflatrem structure
Nom du produit:Aflatrem
Numéro CAS:70553-75-2
Le MF:C32H39NO4
Mégawatts:501.656369447708
CID:565965
PubChem ID:107718

Aflatrem Propriétés chimiques et physiques

Nom et identifiant

    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
    • Aflatrem
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15
    • ZEL123Y65D
    • AFLATREME
    • C20555
    • Q27295396
    • CHEMBL327558
    • 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R-(3alpha,5balpha,7abeta,13balpha,13cbeta,15aalpha))-
    • (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
    • 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPEN-1-YL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R,5BS,7AS,13BS,13CR,15AS)-
    • 70553-75-2
    • 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 9-(1,1-DIMETHYL-2-PROPENYL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3R-(3.ALPHA.,5B.ALPHA.,7A.BETA.,13B.ALPHA.,13C.BETA.,15A.ALPHA.))-
    • UNII-ZEL123Y65D
    • (3R,5bS,7aS,13bS,13cR,15aS)-\\ 9-(1,1-Dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-\\ hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-\\ benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
    • CHEBI:181944
    • 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R,5bS,7aS,13bS,13cR,15aS)-
    • 19-Hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
    • NS00127058
    • DTXSID70990787
    • NSC629669
    • AKOS040761314
    • 1,1-dimethylallyl-hydroxy-tetramethyl-[?]one
    • 4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one, 9-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, [3R-(3.alpha.,5b.alpha.,7a.beta.,13b.alpha.,13c.beta.,15a.alpha.)]-
    • 5b-hydroxy-2,2,13b,13c-tetramethyl-9-(2-methylbut-3-en-2-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
    • alpha,alpha-Dimethylallylpaspalinine
    • HY-N7780
    • CS-0137563
    • Piscine à noyau: 1S/C32H39NO4/c1-8-27(2,3)20-10-9-11-21-24(20)19-16-18-12-13-31(35)23-17-22(34)26-28(4,5)37-32(23,36-26)15-14-29(31,6)30(18,7)25(19)33-21/h8-11,17-18,26,33,35H,1,12-16H2,2-7H3/t18-,26-,29+,30+,31+,32-/m0/s1
    • La clé Inchi: YVDJBQQJIDPRKP-SLUQHKSNSA-N
    • Sourire: O([H])[C@]12C3=C([H])C([C@@]4([H])C(C([H])([H])[H])(C([H])([H])[H])O[C@]3(C([H])([H])C([H])([H])[C@]1(C([H])([H])[H])[C@@]1(C([H])([H])[H])C3=C(C5=C(C([H])=C([H])C([H])=C5N3[H])C(C([H])=C([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C2([H])[H])O4)=O

Propriétés calculées

  • Qualité précise: 501.28807
  • Masse isotopique unique: 501.288
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 37
  • Nombre de liaisons rotatives: 2
  • Complexité: 1090
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 6
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 5.1
  • Surface topologique des pôles: 71.6

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.26
  • Point d'ébullition: 663.6°C at 760 mmHg
  • Point d'éclair: 355.2°C
  • Indice de réfraction: 1.643
  • Le PSA: 71.55
  • Pression de vapeur: 0.0±2.1 mmHg at 25°C

Aflatrem Informations de sécurité

Aflatrem PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TargetMol Chemicals
TN3351-5mg
Aflatrem
70553-75-2
5mg
¥ 29500 2024-07-20
TargetMol Chemicals
TN3351-1 mL * 10 mM (in DMSO)
Aflatrem
70553-75-2 98%
1 mL * 10 mM (in DMSO)
¥ 35400 2023-09-15
TargetMol Chemicals
TN3351-5 mg
Aflatrem
70553-75-2 98%
5mg
¥ 29,500 2023-07-11
A2B Chem LLC
AH23471-1mg
aflatrem
70553-75-2 98.0%
1mg
$837.00 2023-12-30
A2B Chem LLC
AH23471-5mg
aflatrem
70553-75-2 98.0%
5mg
$910.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81040-5 mg
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
70553-75-2
5mg
¥7200.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81040-5mg
4H-3,15a-Epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one,9-(1,1-dimethyl-2-propen-1-yl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-,(3R,5bS,7aS,13bS,13cR,15aS)-
70553-75-2 ,98.0%
5mg
¥7200.0 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3351-1 mg
Aflatrem
70553-75-2
1mg
¥3635.00 2022-04-26
TargetMol Chemicals
TN3351-1 ml * 10 mm
Aflatrem
70553-75-2
1 ml * 10 mm
¥ 35400 2024-07-20

Articles recommandés

Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taizhou Jiayin Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taizhou Jiayin Chemical Co., Ltd